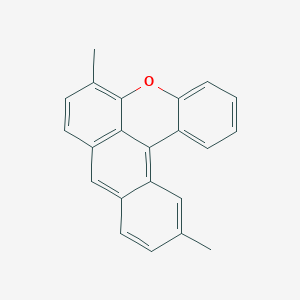Fluorol Yellow 088

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Labeling and Staining:
2,8-Dimethylnaphtho[3,2,1-kl]xanthene, also known as Fluorol Yellow 088, is a fluorescent molecule commonly used in life science research for labeling and staining purposes [].
Its fluorescent properties allow it to bind to specific cellular components, highlighting them for visualization under a microscope. This technique is particularly valuable for studying:
- Cellular membranes: Due to its hydrophobic nature, Fluorol Yellow 088 can readily partition into the lipid bilayer of cell membranes, making them visible []. This enables researchers to observe cellular morphology, identify cell types, and track cell movement.
- Endosomes and lysosomes: Fluorol Yellow 088 can accumulate in acidic compartments within the cell, such as endosomes and lysosomes, due to its weak basic character []. This property allows researchers to study these organelles involved in cellular trafficking and degradation processes.
Other Applications:
Beyond labeling and staining, 2,8-Dimethylnaphtho[3,2,1-kl]xanthene finds applications in other research areas:
- Biocompatibility studies: The biocompatibility of new materials, such as nanoparticles, can be assessed using Fluorol Yellow 088. Its uptake by cells can indicate potential cellular interactions and potential cytotoxicity [].
- Drug delivery research: This fluorescent molecule can be used to label drug carriers, allowing researchers to track their uptake and localization within cells or tissues, aiding in the development of targeted drug delivery systems [].
Fluorol Yellow 088, also known as 2,8-Dimethylnaphtho[3,2,1-k]xanthene, is a polyaromatic organic dye characterized by its bright yellow color. It has the chemical formula and is primarily used in various industrial applications, including the coloring of oils, waxes, greases, and other hydrocarbon derivatives. This compound is notable for its stability and low solubility in water, making it suitable for use in non-aqueous environments .
- Molecular Rearrangement: The dye can rearrange when dissolved in certain substrates, allowing it to bind effectively to lipids.
- Reactivity with Oxidizing Agents: Although stable under normal conditions, Fluorol Yellow 088 should be kept away from strong oxidizers to prevent unwanted reactions .
- Solubility in Lipids: Its solubility profile indicates that it can dissolve in various lipids, which is essential for its application in biological staining .
Fluorol Yellow 088 is primarily utilized for staining purposes in biological research. It has been shown to effectively stain suberin lamellae in plant tissues, aiding in the study of plant structure and function. Additionally, it exhibits low toxicity levels, making it a safer option for laboratory use compared to other dyes .
The synthesis of Fluorol Yellow 088 typically involves the following methods:
- Condensation Reactions: The compound can be synthesized through condensation reactions involving naphthalene derivatives.
- Electrophilic Substitution: This method allows for the introduction of methyl groups at specific positions on the naphthalene ring.
- Purification Techniques: Post-synthesis purification often involves recrystallization to obtain a high-purity product suitable for industrial applications .
Fluorol Yellow 088 has a wide range of applications:
- Industrial Dyes: Used extensively in coloring oils, waxes, greases, and polishes.
- Biological Staining: Employed in histological studies for staining plant tissues.
- Research: Utilized in various research settings to investigate lipid interactions and cellular structures .
Studies have shown that Fluorol Yellow 088 interacts well with lipids, making it an effective dye for lipid staining. Its solubility in different lipid environments allows researchers to visualize lipid distribution within biological samples. This property is particularly valuable in studies focusing on plant biology and cellular mechanisms .
Fluorol Yellow 088 shares similarities with several other dyes but has unique properties that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sudan Red 7B | Known for its high solubility in lipids; used mainly for staining fat tissues. | |
| Oil Red O | Primarily used for fat staining; has a different color profile (red). | |
| Nile Red | Exhibits fluorescence; used extensively for lipid droplet visualization. |
Fluorol Yellow 088 is unique due to its specific structural arrangement that allows it to bind effectively with lipids while maintaining stability across various applications. Its low toxicity also sets it apart from some other synthetic dyes commonly used in industrial and biological contexts .








